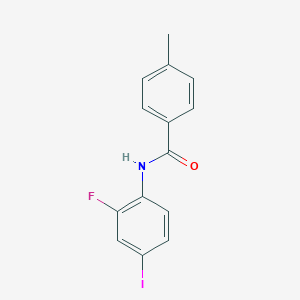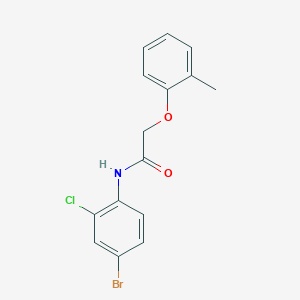![molecular formula C22H20ClN3O3 B244063 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FCPR03, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCPR03 is a benzamide derivative that belongs to the class of piperazine compounds. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of FCPR03 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. FCPR03 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. FCPR03 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FCPR03 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. FCPR03 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing tumor metastasis. Additionally, FCPR03 has been shown to reduce the production of pro-inflammatory cytokines, which is important for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of FCPR03 is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This makes it a useful tool for laboratory experiments. However, one limitation of FCPR03 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for therapeutic applications.
将来の方向性
There are several future directions for the study of FCPR03. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs that target the same pathways. Another direction is to test the efficacy of FCPR03 in animal models and clinical trials, which could lead to its approval for therapeutic use. Additionally, FCPR03 could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could make it a more effective drug.
合成法
The synthesis of FCPR03 involves the reaction of 3-chloro-4-nitroaniline with 2-furoylpiperazine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with benzoyl chloride to yield FCPR03. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
FCPR03 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. FCPR03 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FCPR03 has been shown to have anti-angiogenic properties, which makes it a potential candidate for the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.
特性
分子式 |
C22H20ClN3O3 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-15-17(24-21(27)16-5-2-1-3-6-16)8-9-19(18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h1-9,14-15H,10-13H2,(H,24,27) |
InChIキー |
VEBFMOYLQAIVFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)


![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)

![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)